molecular formula C9H7F6N B3365245 (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine CAS No. 1213368-14-9

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B3365245
CAS No.: 1213368-14-9
M. Wt: 243.15 g/mol
InChI Key: TYGZOSNZKNDNRT-ZETCQYMHSA-N
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Description

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. One efficient method employs a whole-cell biocatalyst system using Candida tropicalis in a natural deep-eutectic solvent under microaerobic conditions. This method achieves high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound can be scaled up using biocatalytic processes. The use of recombinant E. coli expressing carbonyl reductase and glucose dehydrogenase has been shown to produce high concentrations of the desired product with excellent enantiopurity .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups make it valuable for the development of fluorinated pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its chiral nature allows for the investigation of enantioselective interactions with biological targets .

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It is a key intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are important for pain management .

Industry

Industrially, this compound is used in the production of various fluorinated materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is unique due to its specific chiral configuration and the presence of multiple trifluoromethyl groups. These features confer distinct chemical and biological properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGZOSNZKNDNRT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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